

Technical Support Center: Vilaprisan-Induced Hepatotoxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Vilaprisan	
Cat. No.:	B611686	Get Quote

Disclaimer: The clinical development of **Vilaprisan** was discontinued due to safety concerns arising from long-term rodent studies, which included findings of abnormalities in the adrenal glands, uterus, and skin.[1][2] While hepatotoxicity is a known concern for the class of Selective Progesterone Receptor Modulators (SPRMs), specific details regarding **Vilaprisan**-induced liver injury in these preclinical studies are not extensively published. Therefore, this guide is based on the known class effects of SPRMs, the established mechanisms of progesterone-related liver injury, and general principles of drug-induced liver injury (DILI) assessment in animal models.

Frequently Asked Questions (FAQs)

Q1: Why is hepatotoxicity a concern for **Vilaprisan**, a selective progesterone receptor modulator (SPRM)?

A1: While the primary reasons for halting **Vilaprisan**'s development were related to long-term findings in other organs in rodent studies, hepatotoxicity is a known class effect of SPRMs.[3] [4] For instance, ulipristal acetate, another SPRM, has been associated with cases of severe liver injury in clinical use.[5] Furthermore, progesterone itself has been shown to exacerbate drug-induced liver injury in animal models, suggesting a potential mechanism for progesterone receptor modulators to influence liver health.

Q2: What is the likely mechanism of Vilaprisan-induced hepatotoxicity?







A2: The precise mechanism for **Vilaprisan** is not fully elucidated. However, based on studies of progesterone's effect on the liver, a plausible hypothesis involves the modulation of immune responses within the liver. Progesterone can exacerbate immune-mediated hepatotoxic responses, a process that involves Kupffer cells (the resident macrophages of the liver) and the Extracellular signal-regulated kinase (ERK) pathway. This can lead to an inflammatory cascade, contributing to liver cell damage.

Q3: Which animal models are most suitable for studying Vilaprisan-induced hepatotoxicity?

A3: Rodent models, such as Sprague-Dawley rats and C57BL/6 mice, are commonly used for DILI studies and were used in the long-term carcinogenicity studies of **Vilaprisan** and other SPRMs like ulipristal acetate. The choice of species and strain may depend on the specific research question, as metabolic profiles and susceptibility to liver injury can vary.

Q4: What are the key indicators of hepatotoxicity to monitor in animal models treated with **Vilaprisan**?

A4: Key indicators include:

- Biochemical markers: Elevated serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury. Alkaline phosphatase (ALP) and bilirubin can indicate cholestatic injury.
- Histopathology: Microscopic examination of liver tissue is crucial for identifying cellular necrosis, inflammation, steatosis (fatty change), and other structural changes.
- Organ weight: An increase in liver-to-body weight ratio can suggest organ swelling or hypertrophy.

Troubleshooting Guide

Troubleshooting & Optimization

Check Availability & Pricing

Issue	Potential Cause	Troubleshooting Steps
High mortality in high-dose groups	Dose is too high and causing acute systemic toxicity, not just hepatotoxicity.	- Perform a dose-range finding study with smaller dose increments Monitor animals more frequently for clinical signs of distress Consider a different route of administration that may reduce peak plasma concentrations.
No significant elevation in ALT/AST levels	- Dose is too low Duration of treatment is too short Animal model is resistant to Vilaprisan-induced hepatotoxicity Timing of blood collection is not optimal.	- Increase the dose in subsequent cohorts Extend the duration of the study Consider using a different, more susceptible rodent strain Conduct a time-course study to determine the peak of enzyme elevation.
Inconsistent histopathological findings	- Variability in individual animal responses Improper tissue fixation or processing Subjectivity in pathological assessment.	- Increase the number of animals per group to improve statistical power Ensure standardized protocols for tissue collection, fixation, and staining Have a board-certified veterinary pathologist perform a blinded evaluation of the slides.
Discrepancy between biochemical and histopathological findings	- Mild cellular damage may not be sufficient to cause significant enzyme leakage Enzyme levels may have already peaked and returned to baseline at the time of necropsy.	- Correlate findings with other markers of liver injury (e.g., inflammatory cytokines, oxidative stress markers) Include interim blood collection points to capture the kinetics of liver enzyme changes.



Quantitative Data

Specific quantitative data on **Vilaprisan**-induced hepatotoxicity from preclinical studies is not publicly available. However, data from a 104-week carcinogenicity study of another SPRM, ulipristal acetate, in Sprague-Dawley rats provides a relevant example of dose levels used in long-term rodent studies.

Table 1: Ulipristal Acetate Dose Levels in a 104-Week Rat Carcinogenicity Study

Group	Dose (mg/kg/day)	Observations
Control	Vehicle	No treatment-related findings.
Low Dose	1	Non-neoplastic findings in various organs, considered related to the pharmacological action of the compound.
Mid Dose	3	Dose-dependent non- neoplastic findings.
High Dose	10	UPA exposure was 67 times the human therapeutic exposure. Non-neoplastic findings in the liver and other organs were observed.

Experimental Protocols

The following are generalized protocols for assessing DILI, which can be adapted for studying **Vilaprisan**.

Protocol 1: Acute Hepatotoxicity Study in Mice

- Animal Model: Male C57BL/6 mice, 8-10 weeks old.
- Acclimatization: Acclimatize animals for at least one week before the experiment.
- Grouping: Randomly assign animals to groups (n=8-10 per group):



- Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose)
- Group 2: Vilaprisan (Low dose)
- Group 3: Vilaprisan (Mid dose)
- Group 4: Vilaprisan (High dose)
- Group 5: Positive control (e.g., Acetaminophen, 300 mg/kg)
- Dosing: Administer Vilaprisan or vehicle orally (p.o.) once daily for 7 to 14 days. Doses should be determined from range-finding studies.
- Monitoring: Monitor animals daily for clinical signs of toxicity.
- Sample Collection: 24 hours after the last dose, collect blood via cardiac puncture under anesthesia for serum biochemistry (ALT, AST).
- Necropsy: Euthanize animals and perform a gross examination. Collect the liver, weigh it, and fix a portion in 10% neutral buffered formalin for histopathology. Snap-freeze another portion in liquid nitrogen for molecular analysis.
- Analysis: Analyze serum for liver enzymes. Process fixed liver tissue for hematoxylin and eosin (H&E) staining and microscopic evaluation.

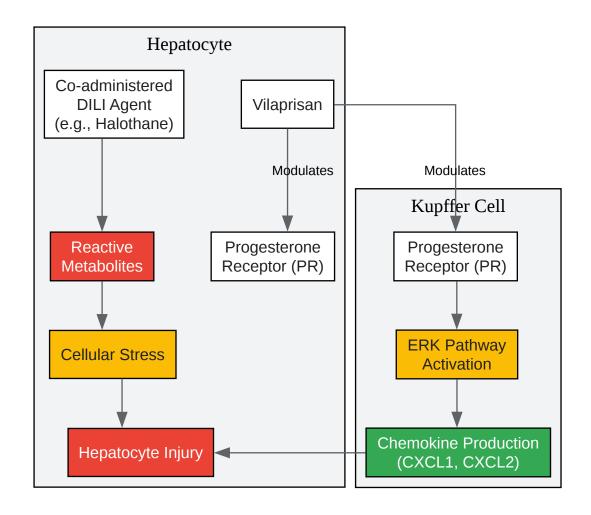
Protocol 2: Sub-chronic Hepatotoxicity Study in Rats

- Animal Model: Male and female Sprague-Dawley rats, 6-8 weeks old.
- Acclimatization: Acclimatize animals for at least one week.
- Grouping: Randomly assign animals to groups (n=10 per sex per group):
 - Group 1: Vehicle control
 - Group 2: Vilaprisan (Low dose)
 - Group 3: Vilaprisan (Mid dose)



- Group 4: Vilaprisan (High dose)
- Dosing: Administer Vilaprisan or vehicle orally (p.o.) once daily for 28 or 90 days.
- Monitoring: Conduct weekly clinical observations and body weight measurements.
- Sample Collection: Collect blood at baseline and at the end of the study for hematology and serum biochemistry.
- Necropsy and Histopathology: At the end of the treatment period, euthanize the animals and perform a full necropsy. Weigh the liver and other organs. Collect liver tissue for histopathological examination.

Visualizations



Click to download full resolution via product page



Check Availability & Pricing

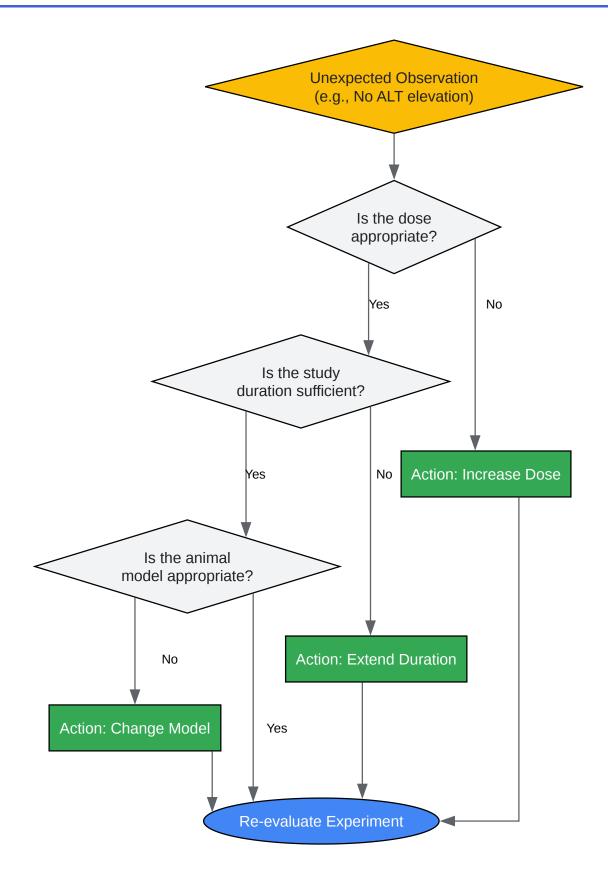
Caption: Hypothetical signaling pathway of Vilaprisan-exacerbated DILI.



Click to download full resolution via product page

Caption: General experimental workflow for a DILI study.





Click to download full resolution via product page

Caption: Troubleshooting decision tree for unexpected results.



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Vilaprisan for the treatment of symptomatic endometriosis: results from a terminated phase 2b randomized controlled trial PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of vilaprisan in Japanese women with fibroids: The Phase 3
 ASTEROID 8 trial PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilaprisan, a New Selective Progesterone Receptor Modulator in Uterine Fibroid Pharmacotherapy-Will it Really be a Breakthrough? PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hepatic Safety Considerations in the Use of Ulipristal Acetate for Symptomatic Uterine Fibroids PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Technical Support Center: Vilaprisan-Induced Hepatotoxicity in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611686#addressing-vilaprisan-induced-hepatotoxicity-in-animal-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com